5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one
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Overview
Description
5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a cyclododecylamino group and a methyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one typically involves the reaction of cyclododecylamine with a suitable triazine precursor under controlled conditions. One common method involves the reaction of cyanuric chloride with cyclododecylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with varying functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1,2,4-triazin-3(2H)-one: Lacks the cyclododecylamino group.
5-(cyclohexylamino)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a cyclohexylamino group instead of a cyclododecylamino group.
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a cyclooctylamino group instead of a cyclododecylamino group.
Uniqueness
The presence of the cyclododecylamino group in 5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C16H28N4O |
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Molecular Weight |
292.42 g/mol |
IUPAC Name |
5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H28N4O/c1-13-15(18-16(21)20-19-13)17-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3,(H2,17,18,20,21) |
InChI Key |
PMZDXHQQPQVZJD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2 |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2 |
Origin of Product |
United States |
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